5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Overview
Description
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride: is a chemical compound with the molecular formula C8H9Cl2FN2 and a molecular weight of 223.07 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, fluorine, and cyclopropyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with cyclopropylamine under controlled conditions to introduce the cyclopropyl group . This is followed by selective fluorination to obtain the desired fluoropyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms, which are good leaving groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems in a specific manner .
Mechanism of Action
The mechanism of action of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications .
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2.ClH/c9-5-3-7(10)8(11-4-5)12-6-1-2-6;/h3-4,6H,1-2H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXXTHCJQUBZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674366 | |
Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-09-4 | |
Record name | 2-Pyridinamine, 5-chloro-N-cyclopropyl-3-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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